molecular formula C14H20ClNO3 B12162313 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

Cat. No.: B12162313
M. Wt: 285.76 g/mol
InChI Key: VLVPAAAHSAUNNB-UHFFFAOYSA-N
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Description

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenoxy group, a morpholine ring, and a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol typically involves the reaction of 4-chloro-3-methylphenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized derivatives of the original compound.

Scientific Research Applications

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological processes and as a tool for investigating enzyme mechanisms.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A precursor in the synthesis of 1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol.

    Morpholine: A key component of the final compound, contributing to its unique properties.

    Epichlorohydrin: An intermediate used in the synthesis process.

Uniqueness

This compound stands out due to its combination of a chloro-substituted phenoxy group and a morpholine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for a wide range of applications, from chemical synthesis to biological research.

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C14H20ClNO3/c1-11-8-13(2-3-14(11)15)19-10-12(17)9-16-4-6-18-7-5-16/h2-3,8,12,17H,4-7,9-10H2,1H3

InChI Key

VLVPAAAHSAUNNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCOCC2)O)Cl

Origin of Product

United States

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